{[2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl]methyl}palladioacetate
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Overview
Description
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is a complex organometallic compound that features a palladium center coordinated to a phosphine ligand and an acetate group. This compound is of significant interest in the field of catalysis, particularly in cross-coupling reactions, due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate typically involves the reaction of a palladium precursor, such as palladium acetate, with the ligand {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in this synthesis include dichloromethane or toluene. The reaction mixture is often heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is known to undergo various types of reactions, including:
Oxidation: The palladium center can be oxidized, altering its oxidation state and reactivity.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as hydrides.
Substitution: Ligand exchange reactions can occur, where the acetate group or the phosphine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate include:
Oxidizing agents: Such as oxygen or peroxides.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Ligands: Various phosphines, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from reactions involving {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield palladium(II) or palladium(IV) complexes, while substitution reactions can produce a variety of palladium-ligand complexes.
Scientific Research Applications
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are pivotal in the synthesis of complex organic molecules.
Biology: The compound’s catalytic properties are explored in the development of bioorthogonal reactions, which are used to label and modify biomolecules in living systems.
Medicine: Research is ongoing into the use of palladium-based catalysts in drug synthesis and delivery, particularly for targeted cancer therapies.
Industry: The compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials due to its efficiency and selectivity as a catalyst.
Mechanism of Action
The mechanism by which {[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate exerts its catalytic effects involves several key steps:
Activation: The palladium center undergoes oxidative addition with a substrate, forming a palladium-substrate complex.
Transmetalation: The substrate is transferred to the palladium center, often facilitated by a base or co-catalyst.
Reductive Elimination: The final product is formed and released from the palladium center, regenerating the active catalyst.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Another widely used palladium catalyst with similar applications in cross-coupling reactions.
Palladium(II) acetate: A simpler palladium complex used in various catalytic processes.
Bis(triphenylphosphine)palladium(II) chloride: Known for its use in coupling reactions and as a precursor to other palladium catalysts.
Uniqueness
{[2’-(diphenylphosphanyl)-[1,1’-biphenyl]-2-yl]methyl}palladio acetate is unique due to its specific ligand structure, which provides enhanced stability and reactivity compared to other palladium complexes. The biphenyl backbone and diphenylphosphanyl group confer distinct electronic and steric properties, making it particularly effective in certain catalytic applications.
Properties
Molecular Formula |
C27H24O2PPd- |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
acetic acid;[2-(2-methanidylphenyl)phenyl]-diphenylphosphane;palladium |
InChI |
InChI=1S/C25H20P.C2H4O2.Pd/c1-20-12-8-9-17-23(20)24-18-10-11-19-25(24)26(21-13-4-2-5-14-21)22-15-6-3-7-16-22;1-2(3)4;/h2-19H,1H2;1H3,(H,3,4);/q-1;; |
InChI Key |
DDMBKDQUOPEPTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.[CH2-]C1=CC=CC=C1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4.[Pd] |
Origin of Product |
United States |
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